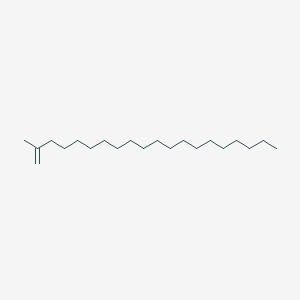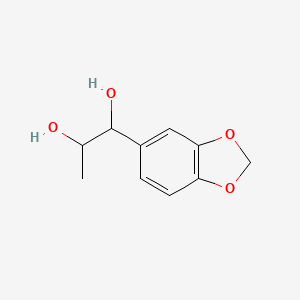
4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is a chemical compound with the molecular formula C16H18N2O2. It is known for its unique structure, which includes two isocyanate groups attached to a cyclohexyl ring and a tolyl group. This compound is used in various industrial applications, particularly in the production of polyurethanes and other polymers .
Vorbereitungsmethoden
The synthesis of 4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 4-((2-aminocyclohexyl)methyl)-o-toluidine with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate groups. Industrial production methods often involve the use of large-scale reactors and stringent safety protocols due to the toxic nature of phosgene .
Analyse Chemischer Reaktionen
4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is used in various scientific research applications, including:
Polymer Chemistry: It is a key intermediate in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Pharmaceuticals: Isocyanates are used in the synthesis of various pharmaceutical compounds, including ureas and carbamates.
Materials Science: The compound is used in the development of advanced materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate include:
2-Isocyanato-4-((2-isocyanatocyclohexyl)methyl)-1-methylcyclohexane: This compound has a similar structure but differs in the position of the isocyanate groups.
4-Isocyanato-2-((2-isocyanatocyclohexyl)methyl)-1-methylcyclohexane: Another isomer with a different arrangement of the isocyanate groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its isomers .
Eigenschaften
CAS-Nummer |
92612-73-2 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
1-isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-8-13(6-7-15(12)17-10-19)9-14-4-2-3-5-16(14)18-11-20/h6-8,14,16H,2-5,9H2,1H3 |
InChI-Schlüssel |
YXGBOYICWSIVCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC2CCCCC2N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


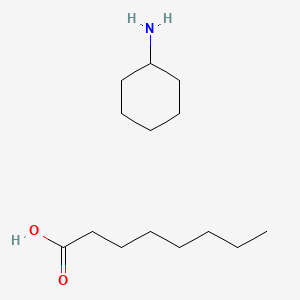
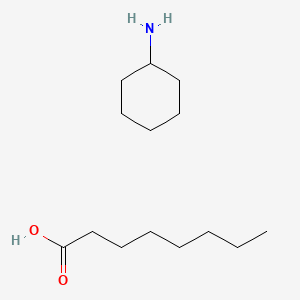
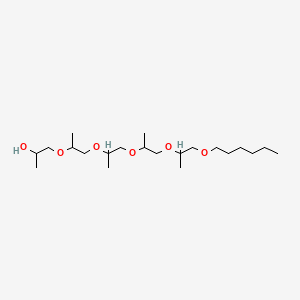
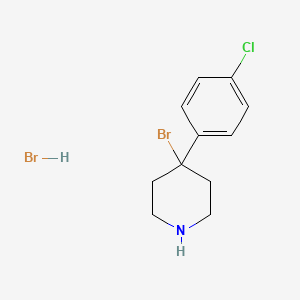
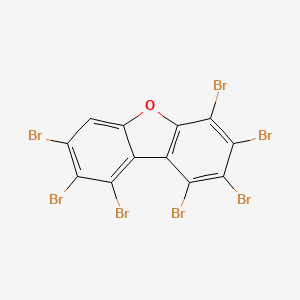
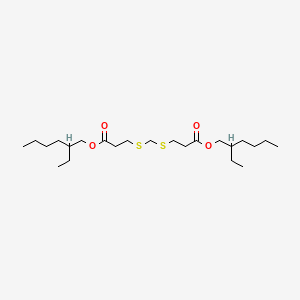

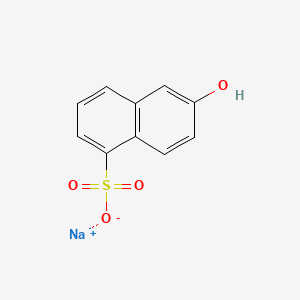

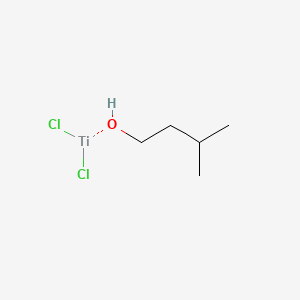
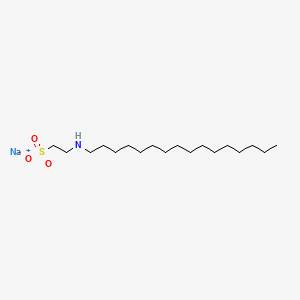
![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
